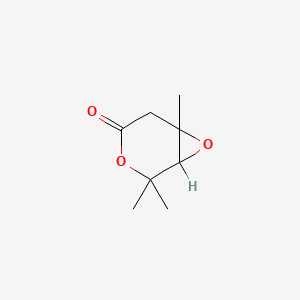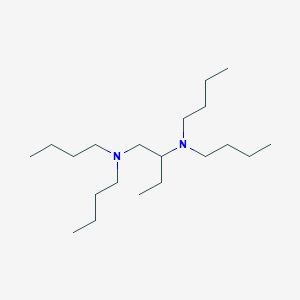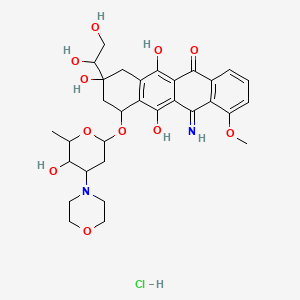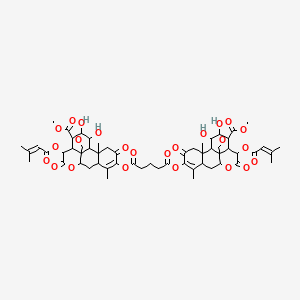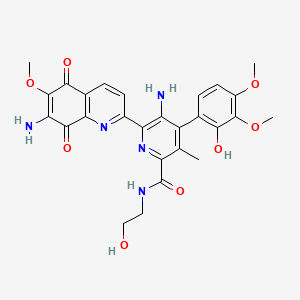
Streptonigrin carboxamidoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptonigrin carboxamidoethanol is a derivative of streptonigrin, a potent aminoquinone antibiotic known for its broad-spectrum antitumor and antibacterial properties. Streptonigrin was first isolated from the bacterium Streptomyces flocculus in 1959. The compound has garnered significant interest due to its ability to bind to DNA and induce cytotoxic effects, making it a valuable subject in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin carboxamidoethanol involves multiple steps, starting from basic organic compounds. One common synthetic route includes the formation of a key pentasubstituted pyridine fragment through ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material .
Formation of Pyridine Fragment: The initial step involves the construction of a pyridine ring through ring-closing metathesis.
Functional Group Modifications:
Carboxamidoethanol Addition: The final step involves the addition of the carboxamidoethanol group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Streptonigrin carboxamidoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin but exhibit different biological activities .
Applications De Recherche Scientifique
Streptonigrin carboxamidoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of quinone derivatives.
Biology: The compound is studied for its ability to bind to DNA and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new antibiotics and anticancer drugs.
Mécanisme D'action
The mechanism of action of streptonigrin carboxamidoethanol involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron. This binding induces DNA strand breaks and inhibits DNA replication. The compound is activated by one- or two-electron reductases, leading to the formation of reactive intermediates that cause cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin C: Another quinone-based antibiotic with antitumor properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.
Uniqueness
Streptonigrin carboxamidoethanol is unique due to its specific structure that allows it to bind irreversibly to DNA and its activation by metal cations. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in cancer research and drug development .
Propriétés
Numéro CAS |
99520-45-3 |
|---|---|
Formule moléculaire |
C27H27N5O8 |
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N5O8/c1-11-16(12-6-8-15(38-2)25(39-3)22(12)34)17(28)21(32-19(11)27(37)30-9-10-33)14-7-5-13-20(31-14)24(36)18(29)26(40-4)23(13)35/h5-8,33-34H,9-10,28-29H2,1-4H3,(H,30,37) |
Clé InChI |
LUEPQQSLJCRYOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=C1C(=O)NCCO)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





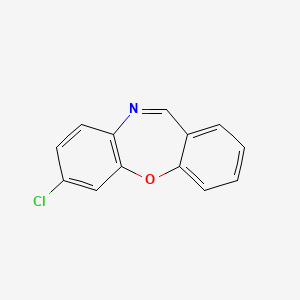
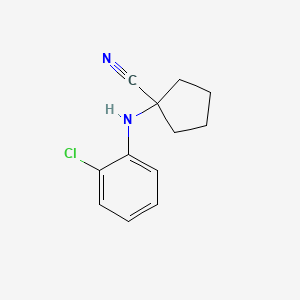

![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)


![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
